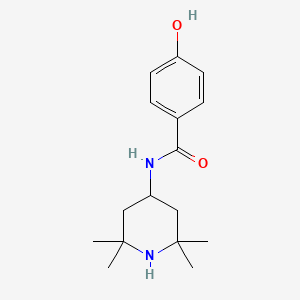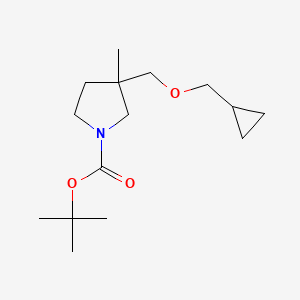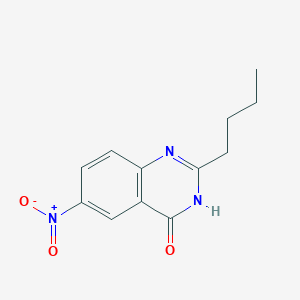
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 is a compound that plays a significant role in various biochemical processes. It is a derivative of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is an intermediate in the purine biosynthesis pathway. This compound is known for its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 typically involves the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar predominantly as the beta-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring. The nitrile nearest the sugar is then converted to an iminoester through reaction with alkoxide, and the benzoyl groups are cleaved in the process. Finally, a Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine, and basic hydrolysis converts the remaining nitrile to an amide, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a biochemical tool in research and development.
Mecanismo De Acción
The primary mechanism of action of 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 involves the activation of AMP-activated protein kinase (AMPK). Upon entering the cell, the compound is phosphorylated to form AICAR monophosphate (ZMP), which mimics AMP and activates AMPK. This activation leads to a cascade of events that regulate cellular energy homeostasis, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A direct precursor in the purine biosynthesis pathway and an AMPK activator.
Acadesine (AICA-riboside): Another AMPK activator with similar properties and applications.
Uniqueness
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 is unique due to its isotopic labeling with nitrogen-15 (15N4), which makes it particularly useful in metabolic studies and tracer experiments. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and biochemical processes.
Propiedades
Fórmula molecular |
C9H14N4O5 |
|---|---|
Peso molecular |
262.20 g/mol |
Nombre IUPAC |
5-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)imidazole-4-(15N)carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1/i10+1,11+1,12+1,13+1 |
Clave InChI |
RTRQQBHATOEIAF-KUJNSDEASA-N |
SMILES isomérico |
C1=[15N]C(=C([15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[15NH2])C(=O)[15NH2] |
SMILES canónico |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)











